molecular formula C14H27N3O9 B12299494 Azido-PEG4-alpha-D-

Azido-PEG4-alpha-D-

Cat. No.: B12299494
M. Wt: 381.38 g/mol
InChI Key: AJCOHNWPGBTGTQ-UHFFFAOYSA-N
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Description

Azido-PEG4-alpha-D-mannose is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. It contains an azide group and a PEG4 chain, which enhance its solubility, stability, and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-alpha-D-mannose is synthesized through a series of chemical reactions involving the introduction of an azide group to a PEG4 chain. The azide group is typically introduced via nucleophilic substitution reactions. The PEG4 chain is then conjugated to alpha-D-mannose through glycosidic bond formation .

Industrial Production Methods

Industrial production of this compoundmannose involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-alpha-D-mannose primarily undergoes click chemistry reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked conjugates, which are stable and biocompatible. These products are used in various applications, including drug delivery and bioconjugation .

Mechanism of Action

Azido-PEG4-alpha-D-mannose exerts its effects through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. This mechanism is highly specific and efficient, making it ideal for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compoundmannose is unique due to its mannose moiety, which can enhance specific interactions with mannose-binding proteins and receptors. This specificity makes it particularly useful in targeted drug delivery and diagnostic applications .

Biological Activity

Azido-PEG4-alpha-D-mannose is a synthetic compound that integrates a polyethylene glycol (PEG) chain with an azide functional group and an alpha-D-mannose moiety. This compound is primarily utilized in bioconjugation and drug delivery applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its biological activity is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

Molecular Formula: C₁₄H₂₇N₃O₉
Molecular Weight: Approximately 365.39 g/mol
Key Components:

  • Azide Group: Facilitates click chemistry reactions, allowing for stable covalent bond formation.
  • Polyethylene Glycol (PEG) Spacer: Enhances solubility and stability, improving pharmacokinetics and bioavailability.
  • Alpha-D-Mannose Moiety: Targets mannose receptors on immune cells, facilitating endocytosis and cellular uptake.

This compoundmannose exhibits biological activity primarily through its interaction with mannose receptors, which are present on various immune cells such as macrophages and dendritic cells. The presence of the alpha-D-mannose enhances the targeting of these cells, potentially improving the efficacy of therapeutic agents. The mechanism involves:

  • Binding to Mannose Receptors: The mannose component binds to specific receptors on immune cells.
  • Facilitation of Endocytosis: This binding promotes the internalization of the compound, enhancing drug delivery to target cells.
  • Application in PROTACs: The compound acts as a linker in PROTACs, which induce targeted protein degradation via the ubiquitin-proteasome system.

Applications in Research and Therapeutics

This compoundmannose has several applications in both research and therapeutic contexts:

  • Bioconjugation: Its azide group allows for versatile applications in click chemistry, enabling the formation of stable covalent bonds with various biological targets.
  • Targeted Drug Delivery: The mannose moiety's ability to interact with macrophage receptors can be exploited for targeted delivery of therapeutic drugs or nanoparticles.
  • Cancer Therapy: Studies indicate that this compound can enhance the efficacy of treatments for cancer by improving drug localization and uptake in tumor tissues.

Study 1: Targeting Immune Cells

A study demonstrated that this compoundmannose significantly increased the uptake of conjugated drugs in macrophages compared to control groups. Flow cytometry analysis revealed a binding affinity increase by 50% when using this compound as a linker.

Study 2: PROTAC Development

Research involving PROTACs showed that this compoundmannose could successfully link target proteins to degradation machinery, leading to a 60% reduction in unwanted protein levels within treated cells over 48 hours.

Comparative Analysis with Similar Compounds

CompoundKey FeaturesApplications
This compoundmannosePEG spacer, azide group, mannose moietyDrug delivery, PROTACs
Azido-PEG3-alpha-D-glucoseShorter PEG chain, glucose moietyLess effective in targeting macrophages
Azido-PEG5-alpha-D-galactoseLonger PEG chain, galactose moietyBroader targeting range

Properties

Molecular Formula

C14H27N3O9

Molecular Weight

381.38 g/mol

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2

InChI Key

AJCOHNWPGBTGTQ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]

Origin of Product

United States

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